molecular formula C15H22N4O B6957735 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine

Cat. No.: B6957735
M. Wt: 274.36 g/mol
InChI Key: NWOVIBYLMGEPLD-UHFFFAOYSA-N
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Properties

IUPAC Name

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-12(2)20-15-7-5-6-13(8-15)9-18(3)10-14-11-19(4)17-16-14/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOVIBYLMGEPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CN(C)CC2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine typically involves a multi-step process. One common method is the “click chemistry” approach, which is known for its efficiency and high yield The reaction conditions often involve the use of copper(I) catalysts and solvents like DMSO or DMF .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine apart is its unique combination of a triazole ring with a phenyl and methanamine group.

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